4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine: Unique due to its specific substitution pattern.
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrazine: Similar structure but with a pyrazine ring instead of pyrimidine.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1342115-72-3 |
---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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